C8E5

説明

特性

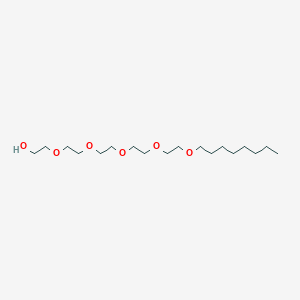

IUPAC Name |

2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O6/c1-2-3-4-5-6-7-9-20-11-13-22-15-17-24-18-16-23-14-12-21-10-8-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJELOWOAIAAUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075192 | |

| Record name | 3,6,9,12,15-Pentaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-40-3 | |

| Record name | C8E5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19327-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octylpentaoxyethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism and Application of C8E5 for Membrane Protein Research

Executive Summary

Integral membrane proteins (IMPs) are fundamental to cellular function and represent a major class of therapeutic targets.[1][2] However, their study is notoriously challenging due to their hydrophobic nature and embedment within the lipid bilayer.[1][3] The non-ionic surfactant Pentaethylene Glycol Monooctyl Ether (C8E5) has emerged as a critical tool for the solubilization and purification of these proteins. This guide provides a comprehensive overview of the molecular mechanism by which C8E5 disrupts the cell membrane to gently extract IMPs while preserving their native conformation and function. We will delve into the physicochemical properties that govern its action, present a detailed, field-proven protocol for its application in G Protein-Coupled Receptor (GPCR) purification, and offer insights into the causality behind key experimental choices.

The Molecular Logic of Surfactants in Membrane Biology

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[4][5] This dual nature drives their unique behavior in aqueous solutions, where they spontaneously organize to minimize the unfavorable interaction between their hydrophobic tails and water.[6][7] This self-assembly is the cornerstone of their utility in membrane protein research.[1][2]

Surfactants are broadly classified based on the charge of their head group:

-

Ionic (Anionic/Cationic): These possess a charged head group and are powerful solubilizing agents. However, their harsh nature often leads to protein denaturation by disrupting both lipid-protein and critical protein-protein interactions.[8]

-

Zwitterionic: These have a neutral head group with both positive and negative charges. They are considered moderately gentle and are effective at breaking protein-protein interactions while often maintaining the protein's native state.[1]

-

Non-ionic: These surfactants have an uncharged, hydrophilic head group, such as the polyoxyethylene chain in C8E5.[1][2] They are prized for their mild action, as they primarily disrupt lipid-lipid and lipid-protein interactions, leaving the crucial intramolecular and intermolecular protein-protein interactions largely intact.[1][2] This property makes them exceptionally well-suited for isolating membrane proteins in their functionally active state.

C8E5, with its short 8-carbon alkyl chain and a flexible 5-unit ethylene glycol headgroup, embodies the ideal characteristics of a mild, non-ionic surfactant for solubilizing and stabilizing delicate membrane proteins.

Physicochemical Properties of C8E5

The efficacy of any surfactant is dictated by its physicochemical properties. The behavior of C8E5 is governed by thermodynamic principles, particularly the hydrophobic effect, which drives the sequestration of its nonpolar tail away from water, an entropically favorable process.[6][9][10] The key parameters for C8E5 are summarized below.

| Property | Value | Significance in Application |

| Molecular Formula | C18H38O6 | Defines the balance of hydrophobicity and hydrophilicity. |

| Molecular Weight | 350.5 g/mol | Essential for calculating molar concentrations. |

| Critical Micelle Concentration (CMC) | ~7.1 mM (0.25% w/v) in 0.1 M NaCl[11] | The concentration threshold above which micelles form.[12] Solubilization occurs at and above the CMC. |

| Aggregation Number | Variable | The average number of monomers in a micelle, influencing the size of the micelle and its capacity to encapsulate a protein.[13] |

The Central Role of the Critical Micelle Concentration (CMC)

The CMC is the single most important parameter for any surfactant application.[12][14]

-

Below the CMC: C8E5 monomers exist individually in solution or partition to interfaces, such as the air-water surface or the outer leaflet of a cell membrane.[5][15]

-

At and Above the CMC: Once the concentration of free monomers reaches a critical point, they spontaneously self-assemble into micelles.[12][14] In these structures, the hydrophobic C8 tails form a protected core, while the hydrophilic E5 heads interface with the aqueous environment.[4] Any additional surfactant added to the solution will preferentially form more micelles rather than increasing the free monomer concentration.[12][15] This is the fundamental principle that enables membrane solubilization.

The Core Mechanism: A Three-Stage Model of Membrane Solubilization

The extraction of an integral membrane protein by C8E5 is not an instantaneous event but a sequential, concentration-dependent process that can be understood through a three-stage model.[2][8]

Stage 1: Partitioning At low, sub-CMC concentrations, C8E5 monomers partition into the lipid bilayer. Their hydrophobic tails intercalate with the acyl chains of the phospholipids, while the hydrophilic heads align with the phospholipid head groups at the membrane-water interface. This initial insertion begins to destabilize the highly ordered membrane structure.

Stage 2: Membrane Saturation and Lysis As the concentration of C8E5 is increased toward and beyond the CMC, the lipid bilayer becomes saturated with surfactant molecules. This disrupts lipid-lipid interactions, causing the membrane to swell and lose its integrity. At this stage, small, transient pores may form, and the bilayer begins to break apart into smaller fragments, forming lipid-detergent mixed micelles.[8]

Stage 3: Protein Solubilization and Mixed Micelle Formation With the complete disintegration of the bilayer, integral membrane proteins are released. The hydrophobic transmembrane domains of the protein, now exposed, are immediately encapsulated by C8E5 molecules. The surfactant forms a detergent belt or torus around these hydrophobic regions, effectively replacing the native lipid environment.[8][16] This results in the formation of a "mixed micelle" containing the protein, associated lipids, and a shield of C8E5 molecules.[17] This soluble complex protects the protein from aggregation in the aqueous buffer and maintains its native, functional fold.

Practical Application: A Validated Workflow for GPCR Purification

The purification of functional GPCRs is a cornerstone of modern drug discovery.[18][19] Their instability outside the native membrane makes detergents like C8E5 indispensable.[20] This protocol outlines a self-validating workflow for the solubilization and affinity purification of a C-terminally His-tagged GPCR.

Expertise & Causality: Why These Steps?

This protocol is designed not just as a series of steps but as a logical framework. The choice of buffer components, detergent concentration, and purification strategy are all made to counteract the inherent instability of a delipidated membrane protein.

Detailed Experimental Protocol

Step 1: Membrane Preparation

-

Harvest Cells: Start with a high-density culture of cells (e.g., HEK293 or Sf9) overexpressing the target GPCR. Harvest cells by centrifugation (500 x g, 10 min, 4°C).

-

Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.5, 1 mM EDTA, supplemented with protease inhibitors). Lyse cells using a Dounce homogenizer or nitrogen cavitation.

-

Causality: Hypotonic shock swells the cells, making them easier to break open mechanically. Protease inhibitors are critical to prevent degradation of the target protein upon release from the cellular compartments.

-

-

Isolate Membranes: Centrifuge the lysate at low speed (1,000 x g, 10 min) to remove nuclei and debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting pellet contains the crude cell membranes.

-

Causality: Ultracentrifugation separates the lighter membrane fractions from soluble cytosolic components.

-

Step 2: Solubilization with C8E5

-

Determine Protein Concentration: Resuspend the membrane pellet in a small volume of buffer and determine the total protein concentration using a BCA or Bradford assay.

-

Solubilize: Dilute the membranes to a final protein concentration of 5-10 mg/mL in a solubilization buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, protease inhibitors) containing a pre-determined concentration of C8E5. A common starting point is 1% (w/v) C8E5 (~14 mM, or 2x the CMC).

-

Causality: A detergent concentration significantly above the CMC ensures a sufficient reservoir of micelles to drive the solubilization equilibrium towards completion.[2] NaCl helps to reduce non-specific electrostatic interactions, and glycerol acts as a cryoprotectant and osmolyte, stabilizing the protein's structure.

-

-

Incubate: Gently mix on a rotator for 1-2 hours at 4°C.

-

Clarify: Centrifuge at 100,000 x g for 1 hour to pellet any unsolubilized material. The supernatant now contains the solubilized GPCR in C8E5 micelles.

Step 3: Affinity Purification

-

Bind: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity chromatography column. Allow the lysate to flow over the resin slowly to maximize binding of the His-tagged GPCR.

-

Wash: Wash the column extensively with a wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM Imidazole) containing a maintenance concentration of C8E5, typically just above its CMC (~0.3% or 8-9 mM).

-

Causality: The imidazole competes with the His-tag for binding to the nickel resin, removing weakly bound, non-specific proteins. Maintaining C8E5 above its CMC is critical to prevent the solubilized GPCR from precipitating on the column.

-

-

Elute: Elute the purified GPCR from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) and the same maintenance concentration of C8E5.

Step 4: Self-Validation and Quality Control

-

Purity Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blot to confirm the size and purity of the GPCR.

-

Functional Assay (Trustworthiness Check): The ultimate test of a successful purification is protein function. Perform a ligand-binding assay (e.g., radioligand binding or surface plasmon resonance) to confirm the receptor retains its ability to bind its specific ligand with high affinity. This validates that the solubilization and purification process has preserved the native protein fold.[19]

Conclusion

The non-ionic surfactant C8E5 is a powerful and indispensable tool in modern biochemistry and drug development. Its mechanism of action, rooted in the fundamental principles of thermodynamics and self-assembly, follows a multi-stage process of membrane partitioning, lysis, and protein encapsulation into protective mixed micelles. Its mild nature is paramount for preserving the delicate three-dimensional structures required for biological function. The workflow presented here provides a robust and verifiable template for leveraging C8E5 to unlock the secrets of integral membrane proteins, paving the way for novel structural insights and the development of next-generation therapeutics.

References

-

Wikipedia. Pentaethylene glycol monododecyl ether. [Link]

-

chemeurope.com. Pentaethylene glycol monododecyl ether. [Link]

-

Beta LifeScience. High-Efficiency Membrane Protein Production in Detergent. [Link]

-

ResearchGate. Enthalpy of micelle formation vs temperature curves: (1) C8E5, (2) C10E5, (3) C12E5. [Link]

-

YouTube. Solubilization of integral membrane proteins by nonionic detergents. [Link]

-

CUSABIO. Detergents Applications in Membrane Proteins Research. [Link]

-

ScienceDirect. Thermodynamics of micellization. [Link]

-

Wikipedia. Thermodynamics of micellization. [Link]

-

National Institutes of Health (NIH). A rapid, tag-free way to purify functional GPCRs. [Link]

-

SciELO. molecular thermodynamics of micellization: micelle size distributions and geometry transitions. [Link]

-

PubMed. Purification and identification of G protein-coupled receptor protein complexes under native conditions. [Link]

-

Wikipedia. Critical micelle concentration. [Link]

-

TA Instruments. Applications Note Thermodynamics of Micelle Formation. [Link]

-

National Institutes of Health (NIH). Expression and purification of recombinant G protein-coupled receptors: A review. [Link]

-

PubMed. Function Investigations and Applications of Membrane Proteins on Artificial Lipid Membranes. [Link]

-

Wikipedia. Aggregation number. [Link]

-

Nanoscience Instruments. Critical Micelle Concentration (CMC). [Link]

-

Biolin Scientific. What is critical micelle concentration? [Link]

-

Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

MDPI. Special Issue : Membrane Proteins: New Insights into Structure, Dynamics and Functions. [Link]

-

Crimson Publishers. Perspective on Membrane Protein Research. [Link]

Sources

- 1. agscientific.com [agscientific.com]

- 2. betalifesci.com [betalifesci.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. tainstruments.com [tainstruments.com]

- 5. biolinscientific.com [biolinscientific.com]

- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 7. scielo.br [scielo.br]

- 8. cusabio.com [cusabio.com]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. Anatrace.com [anatrace.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. Aggregation number - Wikipedia [en.wikipedia.org]

- 14. nanoscience.com [nanoscience.com]

- 15. agilent.com [agilent.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. youtube.com [youtube.com]

- 18. A rapid, tag-free way to purify functional GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to the Accurate Determination of the Critical Micelle Concentration for C8E5

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The critical micelle concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual monomer molecules self-assemble into organized aggregates known as micelles.[1][2] For the non-ionic surfactant Pentaethylene Glycol Monooctyl Ether (C8E5), a compound of significant interest in pharmaceutical and biotechnological applications for its solubilizing and stabilizing properties, an accurate determination of its CMC is paramount for formulation development, drug delivery system design, and process optimization.[3] This guide provides an in-depth exploration of the core principles and methodologies for determining the CMC of C8E5, grounded in field-proven insights and experimental causality. We will dissect four primary analytical techniques: Surface Tensiometry, Fluorescence Probe Spectroscopy, Isothermal Titration Calorimetry (ITC), and Dynamic Light Scattering (DLS), offering not just protocols, but the scientific rationale that underpins a robust and reliable analysis.

The Foundational Principle: Micellization and the CMC

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-hating) tail.[4] In aqueous solutions at low concentrations, these molecules, or "monomers," exist independently. A portion of them will adsorb at interfaces, such as the air-water interface, orienting themselves to minimize unfavorable interactions between their hydrophobic tails and the water, which in turn reduces the surface tension of the solution.[2][5]

As the surfactant concentration increases, the interface becomes saturated with monomers. To further minimize the system's free energy, the monomers in the bulk solution begin to self-assemble into supramolecular structures called micelles.[4][5] This process is thermodynamically driven, primarily by the hydrophobic effect, which sequesters the hydrophobic tails in the micelle's core, away from water, while the hydrophilic heads form a protective outer shell.[6] The specific concentration at which this self-assembly begins is the Critical Micelle Concentration (CMC).[1] Above the CMC, the concentration of free monomers remains relatively constant, and any additional surfactant contributes to the formation of new micelles.[4] This transition point is marked by abrupt changes in various physicochemical properties of the solution, which forms the basis for its experimental determination.

Logical Diagram: The Process of Micellization

Caption: Logical flow of surfactant behavior as concentration increases past the CMC.

Spotlight on C8E5: Properties and Significance

Pentaethylene Glycol Monooctyl Ether (C8E5) is a non-ionic surfactant widely used in the pharmaceutical and life sciences industries. Its utility stems from its mildness, low toxicity, and well-defined chemical structure, making it an excellent candidate for solubilizing poorly water-soluble drugs, stabilizing protein formulations, and in membrane protein biochemistry.

| Property | Value | Reference |

| Full Chemical Name | Pentaethylene Glycol Monooctyl Ether | Internal |

| Chemical Formula | C₈H₁₇(OCH₂CH₂)₅OH | Internal |

| Type | Non-ionic | [3][7] |

| Typical CMC Range | 0.5 - 1.0 mM (in water at 25°C) | [3] |

| Key Applications | Drug solubilization, protein stabilization, membrane protein extraction | [8][9][10] |

The absence of a net charge makes its behavior less susceptible to changes in pH or high ionic strength compared to ionic surfactants, a crucial advantage in formulating sensitive biological drugs.[11]

Core Methodologies for CMC Determination

The determination of the CMC hinges on monitoring a physical property of the surfactant solution that exhibits a distinct change in its concentration dependence at the point of micellization.[12] No single method is universally superior; the choice depends on the surfactant's properties, required precision, available equipment, and potential interferences.

Surface Tensiometry

Expertise & Causality: This is the most direct and classical method for CMC determination.[13] The underlying principle is that surfactant monomers adsorb at the air-water interface, reducing the solution's surface tension. As the concentration increases, more monomers pack onto the surface, causing a progressive and sharp decrease in surface tension.[2] However, once micelles begin to form at the CMC, the concentration of free monomers in the bulk solution becomes nearly constant. Consequently, the surface is saturated, and the surface tension remains relatively constant, or its rate of change decreases significantly, upon further addition of the surfactant.[1][2] The CMC is identified as the concentration at the intersection of the two linear regions on a plot of surface tension versus the logarithm of concentration.[2][13]

Experimental Protocol: Du Noüy Ring Method

-

Stock Solution Preparation: Prepare a concentrated stock solution of C8E5 (e.g., 50 mM) in high-purity deionized water or the relevant buffer. Ensure complete dissolution.

-

Instrument Calibration: Calibrate the force tensiometer according to the manufacturer's instructions, typically with high-purity water.

-

Sample Preparation: Prepare a series of C8E5 solutions with concentrations spanning the expected CMC (e.g., from 0.01 mM to 10 mM). Logarithmic spacing of concentrations is often efficient.[14]

-

Measurement Sequence:

-

Begin with the pure solvent (water or buffer) to establish a baseline surface tension.

-

Proceed with measurements from the lowest to the highest concentration to minimize cross-contamination.

-

For each measurement, ensure the Du Noüy ring (typically platinum-iridium) is meticulously cleaned (e.g., by flaming to red heat) to remove any organic contaminants.[14]

-

Immerse the ring below the liquid surface and then slowly raise it. The instrument measures the maximum force required to pull the ring through the interface just before detachment.[14]

-

Perform at least three replicate measurements for each concentration to ensure accuracy.

-

-

Data Analysis:

-

Plot the average surface tension (γ, in mN/m) against the logarithm of the C8E5 concentration (log C).[13]

-

The resulting graph will show two distinct linear regions.[14]

-

Perform a linear regression on the data points in the steeply sloped region (pre-CMC) and the plateau region (post-CMC).

-

The concentration at the intersection of these two extrapolated lines is the CMC.[2][14]

-

Trustworthiness: This protocol is self-validating. A clean, sharp break in the plot is indicative of a pure surfactant and a well-executed experiment. A gradual curve or a minimum in the plot can suggest the presence of surface-active impurities, which lower the surface tension more effectively than the primary surfactant and are displaced from the surface as the main surfactant concentration increases.

Fluorescence Probe Spectroscopy

Expertise & Causality: This technique leverages the sensitivity of certain fluorescent molecules (probes) to the polarity of their microenvironment. Pyrene is the most common probe for this application.[15] In an aqueous solution below the CMC, pyrene resides in a polar environment, and its fluorescence emission spectrum exhibits characteristic vibronic peaks. The intensity ratio of the first peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm) is sensitive to solvent polarity.[4] When micelles form, the highly hydrophobic pyrene partitions into the non-polar, hydrocarbon-like core of the micelles.[4][15] This change from a polar to a non-polar environment causes a significant decrease in the I₁/I₃ ratio. Plotting this ratio against the surfactant concentration produces a sigmoidal curve, and the inflection point corresponds to the CMC.[4]

Experimental Protocol: Pyrene I₁/I₃ Ratio Method

-

Probe Stock Preparation: Prepare a stock solution of pyrene in a volatile solvent like acetone or methanol (e.g., 1 mM).

-

Sample Preparation:

-

Prepare a series of vials for your surfactant concentration range.

-

Add a small, fixed aliquot of the pyrene stock solution to each vial.

-

Evaporate the solvent completely, leaving a thin film of pyrene. This is a critical step to avoid introducing organic solvent into the final aqueous solution. The final pyrene concentration should be very low (e.g., ~1 µM) to avoid excimer formation.

-

Add the C8E5 solutions of varying concentrations (prepared as in the tensiometry method) to the vials.

-

Allow the solutions to equilibrate overnight in the dark to ensure complete partitioning of the pyrene.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to ~335 nm.

-

Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

-

Identify the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene monomer fluorescence spectrum.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each C8E5 concentration.

-

Plot the I₁/I₃ ratio as a function of the C8E5 concentration (or log C).

-

Fit the resulting data to a sigmoidal (Boltzmann) function. The center of the transition (the inflection point) of this curve provides a precise value for the CMC.

-

Trustworthiness: The consistency of the sigmoidal curve and the clear plateau regions before and after the transition validate the measurement. The method's high sensitivity allows for the use of very low surfactant concentrations. However, it is an indirect method, and one must consider that the probe itself could slightly influence the micellization process, although this is generally negligible at the low probe concentrations used.

Workflow Visualization: CMC Determination

Caption: A generalized experimental workflow for determining the CMC of C8E5.

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC is a powerful, label-free technique that directly measures the heat changes associated with molecular interactions.[16] When a concentrated surfactant solution (well above its CMC) is titrated into a solution of pure solvent (water or buffer), the injected micelles dilute and dissociate into monomers. This process of demicellization has an associated enthalpy change (ΔH). Initially, at low total surfactant concentrations in the cell, the injected micelles fully dissociate, producing a constant heat change per injection. As the concentration in the cell approaches and surpasses the CMC, the injected micelles no longer fully dissociate, leading to a sharp change in the measured heat per injection. The plot of heat change per injection versus the total surfactant concentration shows a transition that can be used to determine the CMC.[17][18]

Experimental Protocol: Demicellization Experiment

-

Sample Preparation:

-

Syringe: Prepare a concentrated solution of C8E5 (e.g., 10-20 times the expected CMC) in the desired buffer.

-

Cell: Fill the ITC sample cell with the same buffer.

-

Thoroughly degas both solutions immediately before the experiment to prevent bubble formation.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Define the injection parameters: typically 20-30 injections of a small volume (e.g., 5-10 µL) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Titration:

-

Perform an initial small injection (e.g., 1 µL) that will be discarded during analysis to account for syringe backlash.

-

Run the automated titration sequence. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the raw data peaks to obtain the enthalpy change (ΔH) for each injection.

-

Plot the ΔH per mole of injectant against the total C8E5 concentration in the cell.

-

The resulting plot will show two distinct regions. The CMC is often determined from the inflection point of this transition. For non-ionic surfactants where the transition may be less sharp, the CMC can be identified as the intersection of linear fits to the pre-transition and post-transition regions.[16][19]

-

Trustworthiness: ITC provides rich thermodynamic data, including the enthalpy of micellization, in a single experiment. Its label-free nature is a significant advantage. However, the shape of the titration curve can be complex, and data interpretation requires careful modeling, especially for surfactants with a broad micellization transition.[16]

Dynamic Light Scattering (DLS)

Expertise & Causality: DLS measures the size distribution of particles in a solution by analyzing the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles.[20] Below the CMC, the solution contains only small, rapidly diffusing C8E5 monomers, which scatter very little light. Above the CMC, the solution contains large, more slowly diffusing micelles. These larger aggregates scatter significantly more light than the monomers.[21] Therefore, a plot of the total scattering intensity versus surfactant concentration will show a sharp increase at the CMC. The concentration at the onset of this increase corresponds to the CMC.[20][22]

Experimental Protocol: Light Scattering Intensity Method

-

Sample Preparation:

-

Prepare a series of C8E5 solutions across a wide concentration range, as in other methods.

-

It is critical to use high-purity, filtered solvent (e.g., through a 0.02 µm filter) to prepare the solutions to avoid interference from dust or other particulate contaminants.

-

Filter each final surfactant solution directly into a clean, dust-free cuvette.

-

-

DLS Measurement:

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

-

For each concentration, perform several replicate measurements of the derived count rate (a measure of total scattering intensity).

-

-

Data Analysis:

-

Plot the average derived count rate (in kcps, kilo-counts per second) versus the C8E5 concentration (or log C).

-

The plot will show low, relatively constant scattering intensity at concentrations below the CMC, followed by a sharp, linear increase above the CMC.[22]

-

The CMC is determined as the concentration at the intersection of the two linear regions fitted to the pre-CMC and post-CMC data.[20]

-

Trustworthiness: DLS is a non-invasive and sensitive technique. A clear breakpoint in the scattering intensity plot is a reliable indicator of the CMC. The simultaneous measurement of particle size (hydrodynamic radius) provides a self-validating check: below the CMC, no significant particle population should be detected, while above the CMC, a population corresponding to the size of the C8E5 micelles should appear.[23][24]

Comparative Analysis and Best Practices

| Method | Principle | Expertise-Driven Insights & Limitations |

| Surface Tensiometry | Change in interfacial energy | Pros: Direct, well-established, conceptually simple.[13] Cons: Highly sensitive to surface-active impurities which can suppress the true CMC. Requires meticulous cleaning.[22] |

| Fluorescence Spectroscopy | Change in probe's microenvironment polarity | Pros: Very high sensitivity, requires small sample volume.[4] Cons: Indirect method; the probe could potentially perturb the system. Risk of probe aggregation or quenching at high concentrations. |

| Isothermal Titration Calorimetry | Enthalpy change of demicellization | Pros: Label-free, provides full thermodynamic profile (ΔH, ΔS).[17][18] Cons: Requires specialized, expensive equipment. Data analysis can be more complex than other methods.[16] |

| Dynamic Light Scattering | Onset of light scattering from large aggregates | Pros: Non-invasive, provides size information as a secondary check.[20] Cons: Extremely sensitive to dust and particulate contamination, requiring rigorous sample preparation. |

References

- Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation. (n.d.). Anton Paar.

- Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent.

- Methods to Determine Critical Micelle Concentration (CMC). (n.d.). Alfa Chemistry.

- A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry. (n.d.). PubMed Central (PMC).

- Fluorescence Emission of Pyrene in Surfactant Solutions. (n.d.). University of Southern California (USC).

- Surfactant micelle characterization using dynamic light scattering. (n.d.). ResearchGate.

- A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. (2007). The Journal of Physical Chemistry B - ACS Publications.

- A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. (2007). ResearchGate.

- A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. (2007). PubMed.

- Critical micellization temperature determination using multi-angle dynamic light scattering. (n.d.). Malvern Panalytical.

- WP4005: Determination of critical micelle concentration by dynamic light scattering. (n.d.). Waters.

- Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation. (n.d.). Muser.

- Method for Measurement of Critical Micelle Concentration. (2023). Just Agriculture.

- Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (n.d.). National Institutes of Health (NIH).

- CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. (n.d.). ResearchGate.

- Application Note and Protocol: Determination of Surface Tension and Critical Micelle Concentration (CMC) using the Du Noüy Ring. (2025). Benchchem.

- Isothermal Titration Calorimetry (ITC) to Determine the Critical Micelle Concentration (CMC) of Surfactans. (2024). Chemistry Stack Exchange.

- Measurement of critical micelle concentration of nonionic surfactant solutions using impedance spectroscopy technique. (1998). Review of Scientific Instruments | AIP Publishing.

- CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. (2022). University of Huddersfield Research Portal.

- Critical micelle concentration. (n.d.). Wikipedia.

- Surface density at cmc vs temperature curves: (1) C8E5, (2) C10E5, (3)... (n.d.). ResearchGate.

- Critical micelle concentration (CMC) and surfactant concentration. (n.d.). KRÜSS Scientific.

- EXPERIMENT 2 - Determination of CMC Using Surface Tension. (n.d.). Scribd.

- Isothermal titration calorimetry study of pectin-ionic surfactant interactions. (2000). PubMed.

- Machine learning applications in drug development. (n.d.). PubMed Central (PMC).

- Magnetic Surfactants: Introduction, Chemistry, and Properties. (2023). ACS Publications.

- SURFACTANTS. (n.d.). Kao Chemicals.

- Applications in drug development. (2005). European Pharmaceutical Review.

- Critical Micelle Concentration (CMC). (n.d.). Nanoscience Instruments.

- Properties and applications of amphoteric surfactant: A concise review. (n.d.). ResearchGate.

- The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. (n.d.). n.p.

- 5 Role of CE in drug substance and drug product development. (n.d.). ResearchGate.

- Software Applications in the Drug Development Lifecycle. (n.d.). IntuitionLabs.

- REdI 2024 | D2S05 - Artificial Intelligence/Machine Learning: The New Frontier of Drug Development.. (2024). YouTube.

Sources

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. agilent.com [agilent.com]

- 5. nanoscience.com [nanoscience.com]

- 6. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]

- 8. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemical.kao.com [chemical.kao.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. usc.gal [usc.gal]

- 16. A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pure.hud.ac.uk [pure.hud.ac.uk]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. researchgate.net [researchgate.net]

- 21. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]

- 22. justagriculture.in [justagriculture.in]

- 23. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 24. muser-my.com [muser-my.com]

An In-depth Technical Guide to the Structure of Pentaethylene Glycol Monooctyl Ether (C8E5) Micelles in Aqueous Solution

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaethylene glycol monooctyl ether (C8E5) is a non-ionic surfactant widely utilized for its ability to self-assemble into micelles in aqueous solutions, making it invaluable in fields ranging from biochemistry to pharmaceutical sciences. These colloidal aggregates serve as potent solubilizing agents for hydrophobic molecules, including many active pharmaceutical ingredients (APIs). A thorough understanding of the structure, thermodynamics, and dynamics of C8E5 micelles is paramount for optimizing their application in areas such as drug delivery. This guide provides a detailed exploration of the structural characteristics of C8E5 micelles, the thermodynamic principles governing their formation, and the advanced analytical techniques employed for their characterization.

The Imperative of Self-Assembly: Introduction to C8E5 Micellization

C8E5 is an amphiphilic molecule, possessing a dual nature: a hydrophobic octyl (C8) tail and a hydrophilic pentaethylene glycol (E5) head group. In an aqueous environment, these molecules orchestrate a spontaneous self-assembly process to minimize the energetically unfavorable contact between their hydrophobic tails and water molecules.[1][2] This phenomenon, known as the hydrophobic effect, is the primary driving force for micellization.

Below a specific concentration, the Critical Micelle Concentration (CMC), C8E5 molecules exist predominantly as monomers, with some adsorbing at the air-water interface to reduce surface tension.[3][4] Once the CMC is surpassed, the monomers aggregate to form micelles—thermodynamically stable, colloidal structures.[2][5] In a typical C8E5 micelle, the hydrophobic C8 tails are sequestered in a core, creating an oil-like microenvironment, while the hydrophilic E5 head groups form a solvated outer corona, interfacing with the bulk aqueous solution.[6][7][8] This core-shell structure is fundamental to the micelle's ability to encapsulate and solubilize non-polar substances.[9][10]

The micellization process is a dynamic equilibrium, with a constant exchange of surfactant monomers between the micellar state and the bulk solution. The elegance of this system lies in its tunable nature; the size, shape, and aggregation number of C8E5 micelles are not fixed but are sensitively dependent on environmental conditions such as temperature, concentration, and the presence of electrolytes.[11][12]

Thermodynamics of C8E5 Micelle Formation

The formation of micelles is governed by fundamental thermodynamic principles, and understanding these provides insight into the stability and behavior of the C8E5 system. The process can be described by changes in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic).

The Gibbs free energy of micellization is negative (ΔG°mic < 0), indicating a spontaneous process.[1] It is related to the CMC by the equation: ΔG°mic ≈ RT ln(CMC) where R is the gas constant and T is the absolute temperature. A lower CMC signifies a greater tendency for the surfactant to form micelles and a more negative ΔG°mic.

For non-ionic surfactants like C8E5, micellization at lower temperatures is predominantly an entropy-driven process (ΔS°mic > 0).[1][13] The positive entropy change arises not from the aggregation of surfactant molecules (which is an ordering process), but from the release of highly ordered water molecules that were structured around the hydrophobic C8 tails of the monomers.[2] This release into the bulk solvent increases the overall entropy of the system, providing the primary thermodynamic impetus for self-assembly.[1]

The enthalpy of micellization (ΔH°mic) for C8E5 can be endothermic (positive) at lower temperatures and become exothermic (negative) as the temperature rises.[1][13] This temperature dependence highlights the complex interplay of forces, including the disruption of hydrogen bonds in water and van der Waals attractions within the micellar core.

Structural Characterization of C8E5 Micelles

A multi-technique approach is essential for a comprehensive understanding of micellar structure. Techniques like Small-Angle Neutron and X-ray Scattering provide information on overall shape and size, while Nuclear Magnetic Resonance offers insights into the local environment and dynamics.

Small-Angle Scattering (SAS): Probing Shape and Size

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-invasive techniques for characterizing the nanoscale structure of micelles in solution.[14][15][16] Both methods involve directing a beam of radiation (X-rays or neutrons) at the sample and measuring the intensity of the scattered radiation as a function of the scattering angle.[14][17] The resulting scattering pattern contains information about the average size, shape, and internal structure of the micelles.[18][19]

-

Expertise & Causality: The choice between SANS and SAXS is often driven by the need for "contrast." SANS is particularly advantageous for studying hydrogen-rich systems like surfactants. By using deuterated solvents (e.g., D₂O) or deuterated surfactant components, one can selectively "hide" or "highlight" specific parts of the micelle (core vs. corona) from the neutron beam, a technique known as contrast variation.[20][21] This allows for an unambiguous determination of the core radius and the thickness of the hydrophilic shell, which is more challenging with SAXS alone.[22] SAXS, where X-rays are scattered by electrons, provides excellent contrast between the hydrocarbon core and the aqueous medium without isotopic labeling but cannot easily distinguish the corona from the solvent.[15][18]

-

Experimental Protocol (Generic SANS/SAXS):

-

Sample Preparation: Prepare a series of C8E5 solutions in the desired solvent (e.g., H₂O for SAXS, D₂O for SANS) at concentrations above the CMC. A concentration series is crucial to assess inter-micellar interactions.

-

Instrument Setup: The sample is placed in a quartz cell within the SAXS/SANS instrument. The instrument is configured with a specific sample-to-detector distance to cover the relevant scattering vector (Q) range, which is inversely proportional to the size of the structures being probed (typically Q = 0.001 to 1.0 Å⁻¹ for micelles).[14][20]

-

Data Acquisition: The sample is exposed to the X-ray or neutron beam for a set duration. The scattered intensity is recorded by a 2D detector. A background measurement of the solvent-filled cell is also required.

-

Data Reduction: The 2D scattering pattern is radially averaged to produce a 1D plot of intensity (I(Q)) versus Q. The background scattering from the solvent is then subtracted.

-

Data Analysis: The corrected I(Q) curve is analyzed using mathematical models. For dilute solutions of nearly spherical C8E5 micelles, a core-shell sphere model is often applied to fit the data and extract structural parameters like core radius, shell thickness, and aggregation number.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides information on the local chemical environment, dynamics, and self-diffusion of molecules.[23] For C8E5 micelles, NMR can confirm micelle formation, probe the location of solubilized molecules, and measure the self-diffusion coefficients of both the surfactant and the solvent.

-

Expertise & Causality: The formation of micelles leads to distinct changes in the NMR spectrum. Protons in the hydrophobic C8 tails experience a different magnetic environment inside the non-polar core compared to when they are exposed to water as monomers. This results in a change in their chemical shift (δ).[24] Furthermore, the tumbling motion of a large micelle is much slower than that of a small monomer. This change in rotational correlation time significantly affects NMR relaxation rates. Pulsed-field gradient (PFG) NMR is particularly powerful as it directly measures the translational self-diffusion coefficient (D). Upon micellization, the apparent diffusion coefficient of the surfactant molecules drops by an order of magnitude or more, providing a clear signature of aggregation.[23][24]

-

Experimental Protocol (PFG-NMR for Diffusion):

-

Sample Preparation: Prepare a C8E5 solution in a deuterated solvent (e.g., D₂O) to avoid a large solvent proton signal.

-

Spectrometer Setup: The sample is placed in an NMR tube in the spectrometer. A PFG-NMR pulse sequence (like stimulated echo) is selected.

-

Data Acquisition: A series of 1D ¹H NMR spectra are acquired with increasing gradient pulse strength. The signal intensity of specific C8E5 proton resonances (e.g., the terminal methyl group of the C8 tail) is monitored.

-

Data Analysis: The decay of the signal intensity (I) as a function of the gradient strength is fitted to the Stejskal-Tanner equation to calculate the diffusion coefficient (D). A sharp decrease in D above the CMC confirms micelle formation.

-

Light Scattering

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are complementary techniques used to determine the size and aggregation number of micelles.[25]

-

Dynamic Light Scattering (DLS): Measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of micelles.[26] Analysis of these fluctuations yields the translational diffusion coefficient, which can be converted to a hydrodynamic radius (Rh) via the Stokes-Einstein equation. It is a fast and effective method for determining the average size of the micelles.

-

Static Light Scattering (SLS): Measures the time-averaged intensity of scattered light as a function of angle and concentration.[27] By extrapolating the data to zero angle and zero concentration (using a Zimm plot), one can determine the weight-averaged molecular weight of the micelles, from which the aggregation number (Nagg) can be calculated.[26]

Key Structural Parameters of C8E5 Micelles

The following table summarizes typical quantitative data for C8E5 micelles, illustrating the influence of environmental factors.

| Parameter | Typical Value | Condition | Influencing Factors | Supporting Source(s) |

| Critical Micelle Conc. (CMC) | ~7.1 mM | 0.1 M NaCl | Temperature, Salinity | [28] |

| Varies with temp. | Aqueous Solution | Shows a minimum around 50°C | [11] | |

| Aggregation Number (Nagg) | 37 - 59 | 25°C | Increases with concentration and temperature | [11] |

| Shape | Roughly Spherical | Aqueous Solution | Thermal fluctuations can lead to non-spherical shapes | [6] |

| Core Environment | Liquid n-octane like | Aqueous Solution | Minimal water penetration into the hydrophobic core | [6] |

| Interfacial Region | Considerable | Aqueous Solution | Hydrophobic tails have significant exposure to water | [6] |

Factors Influencing C8E5 Micelle Structure

Effect of Temperature

Temperature has a complex and significant effect on the structure of non-ionic micelles like C8E5.[12]

-

CMC: The CMC of C8E5 exhibits a characteristic U-shaped dependence on temperature, with a minimum typically observed around 50°C.[11] Initially, as temperature increases, the hydration of the hydrophilic ethylene oxide groups is reduced. This makes the surfactant effectively more hydrophobic, favoring micellization and thus lowering the CMC.[11][29] At higher temperatures, the increased solubility of the hydrophobic C8 tail begins to dominate, which disfavors aggregation and causes the CMC to increase.[11][30]

-

Aggregation Number & Size: Generally, for C8E5, the aggregation number and thus the micelle size increase with rising temperature.[11] This growth is attributed to the dehydration of the hydrophilic corona, which reduces the effective head group area and allows more monomers to pack into a single micelle.

Effect of Concentration

Above the CMC, an increase in the total surfactant concentration primarily leads to an increase in the number of micelles, while the concentration of free monomers in the solution remains relatively constant and equal to the CMC.[31] However, for some systems, including C8E5, a moderate increase in concentration can also lead to a slight increase in the aggregation number.[11] At very high concentrations, transitions to other phases or structures, such as cylindrical micelles, can occur, though C8E5 predominantly forms spherical aggregates over a wide concentration range.[24]

Application in Drug Development

The well-defined core-shell structure of C8E5 micelles makes them excellent nanocarriers for poorly water-soluble drugs.[9][32] The hydrophobic core can encapsulate lipophilic drug molecules, effectively dissolving them in an aqueous medium. This has profound implications for drug formulation and delivery.

-

Enhanced Bioavailability: By solubilizing drugs that would otherwise have poor aqueous solubility, micelles can significantly enhance their bioavailability.

-

Controlled Release: The micellar structure can protect the encapsulated drug from degradation and control its release profile.[32]

-

Targeted Delivery: The surface of the micelle's hydrophilic corona can be chemically modified with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded nanocarrier to specific cells or tissues, such as tumors, thereby increasing therapeutic efficacy and reducing systemic side effects.[33][34][35]

The choice of C8E5 as a solubilizing agent must be validated by ensuring the drug is successfully partitioned into the micellar core. NMR and fluorescence spectroscopy are invaluable tools for this validation, as they can detect changes in the chemical environment of the drug upon encapsulation.

Conclusion

C8E5 micelles are dynamic, roughly spherical nanostructures whose formation is an elegant manifestation of thermodynamic principles, primarily the hydrophobic effect. Their structure in aqueous solution is not static but responds sensitively to changes in temperature and concentration. A comprehensive characterization, leveraging the complementary strengths of small-angle scattering, NMR, and light scattering techniques, is crucial for understanding their behavior. For drug development professionals, this detailed structural knowledge is the foundation for rationally designing C8E5-based formulations that can enhance the solubility, stability, and delivery of therapeutic agents.

References

-

Head-Gordon, T. & Brown, S. (2002). Molecular dynamics simulation of C8E5 micelle in explicit water: structure and hydrophobic solvation thermodynamics. Taylor & Francis Online. [Link]

-

Miyagishi, S., Nishida, M., & Asakawa, T. (n.d.). Enthalpy of micelle formation vs temperature curves: (1) C8E5, (2) C10E5, (3) C12E5. ResearchGate. [Link]

-

Stubenrauch, C., et al. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. National Institutes of Health (NIH). [Link]

-

Miyagishi, S., Nishida, M., & Asakawa, T. (n.d.). Surface density at cmc vs temperature curves: (1) C8E5, (2) C10E5, (3)... ResearchGate. [Link]

-

(n.d.). Thermodynamics of micellization. ScienceDirect. [Link]

-

Kohlbrecher, J., et al. (2017). Spherical Micelles with Nonspherical Cores: Effect of Chain Packing on the Micellar Shape. National Institutes of Health (NIH). [Link]

-

(n.d.). Thermodynamics of micellization. Wikipedia. [Link]

-

Aswal, V. K. & Goyal, P. S. (2000). Small-angle neutron scattering from micellar solutions. Indian Academy of Sciences. [Link]

-

Corey, R. A., et al. (2019). Small-Angle X-ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details. Computational Biophysics Group. [Link]

-

Gao, X., et al. (1998). NMR Study of Surfactant Micelle Shape Transformation with Concentration. Langmuir. [Link]

-

Badro, C., et al. (2016). Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited. Langmuir. [Link]

-

Corey, R. A., et al. (2019). Small-Angle X-ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details. Computational Biophysics Group. [Link]

-

Douglas, J. F., et al. (2023). New approach for SANS measurement of micelle chain mixing during size and morphology transitions. Soft Matter (RSC Publishing). [Link]

-

de Oliveira, V. M., et al. (2016). molecular thermodynamics of micellization: micelle size distributions and geometry transitions. SciELO. [Link]

-

(n.d.). Applications Note Thermodynamics of Micelle Formation. TA Instruments. [Link]

-

Corkill, J. M., et al. (1967). Light scattering by polydisperse cylindrical micelles. Transactions of the Faraday Society (RSC Publishing). [Link]

-

Hamley, I. W. (n.d.). Small-Angle Scattering Functions of Micelles. ResearchGate. [Link]

-

Attwood, D. & Natarajan, R. (1984). Light scattering studies on micelle formation by some penicillins in aqueous solution. Journal of Pharmacy and Pharmacology. [Link]

-

(n.d.). Critical micelle concentration. Wikipedia. [Link]

-

Nisa, F. U., et al. (2011). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. SciSpace. [Link]

-

(n.d.). Small angle neutron scattering, SANS. e-Learning. [Link]

-

Stilbs, P. (n.d.). NMR spectroscopy of micelles and related systems. ResearchGate. [Link]

-

Patra, J. K., et al. (2018). Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy. National Institutes of Health (NIH). [Link]

-

El-Sukkary, M. M. A., et al. (2016). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Global Journals. [Link]

-

Wand, A. J., et al. (2019). Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy. National Institutes of Health (NIH). [Link]

-

Zgadzay, R., et al. (2022). Unravelling the mechanisms of small molecules partitioning phenomena in micellar systems via multifrequency-STD NMR NMR spectroscopy. ChemRxiv | Cambridge Open Engage. [Link]

-

Zgadzay, R., et al. (2023). Unravelling the mechanisms of drugs partitioning phenomena in micellar systems via NMR spectroscopy. The University of East Anglia. [Link]

-

(n.d.). Structure of micelle formation in an aqueous solution. ResearchGate. [Link]

-

Pillai, S. A. (n.d.). Characterization of polymer micelles using small angle neutron scattering. INIS-IAEA. [Link]

-

(2025). Micelles - structure, properties and applications. PCC Group. [Link]

-

(n.d.). Aggregation number. Wikipedia. [Link]

-

(n.d.). Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]

-

Triaud, N., et al. (2020). Methods, development and applications of small-angle X-ray scattering to characterize biological macromolecules in solution. PubMed. [Link]

-

Ciolacu, D. E. (2022). Investigation of Cellulose-Based Materials Applied in Life Sciences Using Laser Light Scattering Methods. MDPI. [Link]

-

(n.d.). Using small-angle X-ray scattering (SAXS) to study the structure of self-assembling biomaterials. ResearchGate. [Link]

-

Li, Y., et al. (2018). Optimal aggregation number of reverse micelles in supercritical carbon dioxide: a theoretical perspective. Soft Matter (RSC Publishing). [Link]

-

Kolishetti, N., et al. (2015). Applications of polymer micelles for imaging and drug delivery. PubMed. [Link]

-

(2018). What is critical micelle concentration? Biolin Scientific. [Link]

-

(n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

-

Chowdhury, A. A., et al. (2024). Nanoparticle-Based Drug Delivery for Vascular Applications. MDPI. [Link]

-

Ramadan, M. S., et al. (n.d.). Thermodynamics and Aggregation Number of Surfactants in Water-Acetonitrile Mixtures. Asian Journal of Chemistry. [Link]

-

Mi, Y., et al. (2016). Current Multistage Drug Delivery Systems Based on the Tumor Microenvironment. National Institutes of Health (NIH). [Link]

-

Stanley, C. B., et al. (n.d.). research 1..6. OSTI.GOV. [Link]

-

Tan, Q., et al. (2023). Polymer-Based Drug Delivery Systems for Cancer Therapeutics. MDPI. [Link]

-

Chattopadhyay, A., et al. (1994). Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. National Institutes of Health (NIH). [Link]

-

Zhang, Y., et al. (2021). Nanoparticle-based delivery systems modulate the tumor microenvironment in pancreatic cancer for enhanced therapy. National Institutes of Health (NIH). [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. biolinscientific.com [biolinscientific.com]

- 5. tainstruments.com [tainstruments.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Micelles - structure, properties and applications | PCC Group [products.pcc.eu]

- 9. Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the structure of micelles? | AAT Bioquest [aatbio.com]

- 11. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. Small-Angle X-ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details | Computational Biophysics Group [biophys.uni-saarland.de]

- 16. Methods, development and applications of small-angle X-ray scattering to characterize biological macromolecules in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biophys.uni-saarland.de [biophys.uni-saarland.de]

- 19. researchgate.net [researchgate.net]

- 20. Spherical Micelles with Nonspherical Cores: Effect of Chain Packing on the Micellar Shape - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Small angle neutron scattering, SANS - E-neutrons wiki [e-learning.pan-training.eu]

- 22. osti.gov [osti.gov]

- 23. researchgate.net [researchgate.net]

- 24. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 25. Light scattering studies on micelle formation by some penicillins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Light scattering by polydisperse cylindrical micelles - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 28. Anatrace.com [anatrace.com]

- 29. scispace.com [scispace.com]

- 30. globaljournals.org [globaljournals.org]

- 31. agilent.com [agilent.com]

- 32. Applications of polymer micelles for imaging and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Current Multistage Drug Delivery Systems Based on the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Nanoparticle-based delivery systems modulate the tumor microenvironment in pancreatic cancer for enhanced therapy - PMC [pmc.ncbi.nlm.nih.gov]

understanding the hydrophilic-lipophilic balance of C8E5

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance of Pentaethylene Glycol Monooctyl Ether (C8E5)

Foreword for the Modern Scientist

In the intricate landscape of pharmaceutical science and drug development, the precise control over molecular interactions is paramount. Surfactants are the unsung heroes in this domain, enabling the formulation of poorly soluble drugs, the stabilization of complex biologics, and the very study of membrane-bound protein targets. Among these, the nonionic surfactant Pentaethylene Glycol Monooctyl Ether, commonly known as C8E5, offers a compelling balance of properties. This guide moves beyond a superficial definition of the Hydrophilic-Lipophilic Balance (HLB) to provide a deep, mechanistic understanding of C8E5's behavior. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind it, empowering you to leverage the properties of C8E5 with precision and confidence in your research and development endeavors.

The Concept of Hydrophilic-Lipophilic Balance (HLB)

The HLB system, first proposed by Griffin in the late 1940s, provides a semi-empirical scale to measure the degree of hydrophilicity or lipophilicity of a surfactant molecule.[1][2][3] This value is critical as it predicts the surfactant's behavior in a given system, such as its ability to act as an emulsifier, detergent, wetting agent, or solubilizer.[2][3][4]

Surfactants are amphiphilic, possessing both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. The HLB value quantifies the balance between the size and strength of these two opposing moieties.[1] The scale for non-ionic surfactants typically ranges from 0 to 20:

-

Low HLB (0-6): Predominantly lipophilic, favoring the formation of water-in-oil (W/O) emulsions.[2][4][5]

-

Mid-range HLB (7-9): Effective as wetting and spreading agents.[2][3]

-

High HLB (8-18): Predominantly hydrophilic, ideal for creating oil-in-water (O/W) emulsions and for use as detergents and solubilizers.[2][5][6]

For professionals in drug development, understanding a surfactant's HLB is not an academic exercise. It is a foundational requirement for formulating stable and effective drug delivery systems, especially for compounds with poor aqueous solubility.[7] Matching the HLB of the surfactant system to the "required HLB" of the oil or drug phase is the cornerstone of creating stable emulsions.[8][9][10]

The Molecular Architecture of C8E5

Pentaethylene Glycol Monooctyl Ether (C8E5) is a nonionic surfactant belonging to the polyoxyethylene alkyl ether class.[11] Its structure consists of a single eight-carbon alkyl chain (octyl group) as the lipophilic tail and a chain of five ethylene oxide units with a terminal hydroxyl group as the hydrophilic head.

This structure is key to its function. The octyl tail provides sufficient lipophilicity to interact with non-polar phases (oils, lipids, hydrophobic domains of proteins), while the polyethylene glycol head provides strong hydrogen bonding capability with water, rendering the molecule water-soluble.

Caption: Molecular structure of C8E5, highlighting its distinct domains.

Theoretical Calculation of C8E5's HLB Value

The HLB of a surfactant can be estimated using several theoretical methods. For a nonionic surfactant like C8E5, the Griffin and Davies methods are most common.

Griffin's Method

William Griffin's method, developed for non-ionic surfactants, is the most widely used.[2] It can be applied in two ways for alcohol ethoxylates.

Method 1: Based on Molecular Mass of the Hydrophilic Portion This formula relates the HLB to the weight fraction of the hydrophilic part of the molecule.[1][2][15]

HLB = 20 × (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion (the pentaethylene glycol head, -(OCH₂CH₂)₅OH).

-

M is the total molecular mass of the surfactant (350.49 g/mol ).

Calculation:

-

Mh = 5 × (MW of C₂H₄O) + (MW of OH) = 5 × (44.05 g/mol ) + 17.01 g/mol = 237.26 g/mol

-

HLB = 20 × (237.26 / 350.49) = 13.54

Method 2: Based on Ethylene Oxide Weight Percentage A simplified version of Griffin's formula is often used specifically for ethoxylated surfactants.[8]

HLB = E / 5

Where:

-

E is the weight percentage of the ethylene oxide (EO) chains.

Calculation:

-

Weight of EO portion = 5 × 44.05 g/mol = 220.25 g/mol

-

E = (220.25 / 350.49) × 100% = 62.84%

-

HLB = 62.84 / 5 = 12.57

The slight difference between these values highlights the empirical nature of the HLB scale. The value of ~12.6-13.5 places C8E5 firmly in the category of O/W emulsifiers and detergents.[2]

Davies' Method

In 1957, Davies proposed a method that calculates HLB by assigning numerical values to the different structural groups within the molecule.[1][2][3] This method has the advantage of accounting for the relative strengths of various hydrophilic and lipophilic groups.

HLB = 7 + Σ(Hydrophilic group values) - n × (Lipophilic group value)

Where:

-

n is the number of lipophilic groups (-CH₂, -CH₃).

-

Group values are empirically derived constants.

Calculation for C8E5:

-

Hydrophilic groups: 5 × (-O-) ether groups + 1 × (-OH) group

-

Group value for -O- = 1.3

-

Group value for -OH = 1.9

-

Σ(Hydrophilic) = (5 × 1.3) + 1.9 = 8.4

-

-

Lipophilic groups: 1 x (CH₃(CH₂)₇-) chain, which has 8 carbon atoms.

-

Group value for -CH₂- or -CH₃- group = 0.475

-

n = 8

-

-

HLB = 7 + 8.4 - (8 × 0.475) = 7 + 8.4 - 3.8 = 11.6

Summary of Theoretical HLB Values

| Calculation Method | Key Parameter | Calculated HLB Value |

| Griffin's Method 1 | Molecular Mass of Hydrophilic Portion | 13.54 |

| Griffin's Method 2 | Weight % of Ethylene Oxide | 12.57 |

| Davies' Method | Group Contribution Numbers | 11.6 |

The convergence of these methods around a value of 11.5-13.5 provides a strong theoretical basis for classifying C8E5 as a versatile O/W emulsifier and solubilizing agent.

Experimental Determination of HLB: The Phase Inversion Temperature (PIT) Method

While theoretical calculations are useful, the effective HLB of a surfactant is best determined experimentally within the context of a specific oil-water system. The Phase Inversion Temperature (PIT) method is a powerful and elegant technique, particularly for ethoxylated nonionic surfactants like C8E5.[16][17]

The Causality Behind the PIT Phenomenon

The hydrophilic character of C8E5 is derived from the hydrogen bonding between its ethylene oxide units and water molecules. This hydration is temperature-dependent. As the temperature of an O/W emulsion stabilized by C8E5 is increased, the kinetic energy of the system disrupts these hydrogen bonds. The ethylene oxide chains become progressively dehydrated, reducing the effective size and strength of the hydrophilic head group.

This makes the surfactant act more lipophilic. At a critical temperature—the PIT—the surfactant's affinity for the oil and water phases becomes balanced. A slight increase in temperature beyond the PIT causes the surfactant's curvature to favor the oil phase, forcing the emulsion to invert from an O/W to a W/O structure. This inversion is accompanied by a dramatic change in the emulsion's physical properties, most notably its electrical conductivity.

Self-Validating Experimental Protocol for PIT Determination

This protocol is designed as a self-validating system because the endpoint—a sharp, multi-fold drop in conductivity—is unambiguous, confirming the phase inversion event.

Materials & Equipment:

-

Pentaethylene Glycol Monooctyl Ether (C8E5)

-

Model oil phase (e.g., n-Dodecane, a standard hydrocarbon)

-

Deionized water

-

Temperature-controlled water bath with magnetic stirrer

-

Beaker or jacketed reaction vessel

-

Digital conductivity meter with a probe

-

Digital thermometer

Step-by-Step Methodology:

-

Emulsion Preparation:

-

Prepare a 100 mL emulsion consisting of 5% w/w C8E5, 47.5% w/w n-Dodecane, and 47.5% w/w deionized water.

-

Combine the components in the beaker and use a homogenizer or high-shear mixer for 2-3 minutes to form a fine, milky O/W emulsion.

-

Causality Check: At room temperature, the HLB of C8E5 strongly favors an O/W emulsion, which will have a continuous aqueous phase.

-

-

Experimental Setup:

-

Place the beaker containing the emulsion into the water bath on top of a magnetic stirrer.

-

Add a magnetic stir bar to the emulsion.

-

Immerse the conductivity probe and the thermometer into the emulsion, ensuring they do not interfere with the stir bar.

-

Begin stirring at a constant, moderate speed (e.g., 300 rpm) to ensure uniform temperature.

-

-

Data Acquisition:

-

Set the water bath to heat slowly and steadily, at a rate of approximately 1-2°C per minute. A slow heating rate is crucial for accurately identifying the inversion temperature.

-

Record the conductivity and temperature at regular intervals (e.g., every 1°C).

-

System Validation: Initially, the conductivity should be high and relatively stable, characteristic of an O/W emulsion where charge can be carried through the continuous water phase.

-

-

Endpoint Detection:

-

As the temperature approaches the PIT, you may observe a slight decrease in conductivity.

-

The PIT is identified by a sudden, sharp, and significant drop in conductivity (often by several orders of magnitude). This occurs as the emulsion inverts to a W/O structure, where the non-conductive oil becomes the continuous phase, insulating the water droplets.

-

Record the temperature at which this sharp drop occurs. This is the Phase Inversion Temperature for the C8E5/n-Dodecane/Water system.

-

-

Interpretation:

-

The determined PIT is a characteristic value of the system's "HLB temperature." This value can be correlated back to an HLB number using established charts and equations developed by researchers like Shinoda, which relate PIT to surfactant structure. For a given oil, a higher PIT generally corresponds to a more hydrophilic surfactant.

-

Caption: Experimental workflow for determining the Phase Inversion Temperature.

Implications of C8E5's HLB in Drug Development

The balanced HLB of C8E5 makes it a valuable tool for pharmaceutical scientists.

-

Solubilization of Membrane Proteins: C8E5 is widely used as a detergent for the solubilization and stabilization of membrane proteins for structural and functional studies.[18] Its HLB is high enough to effectively disperse the lipid bilayer and form micelles around the hydrophobic transmembrane domains of the protein, while still being mild enough to often preserve the protein's native conformation. This is a critical first step in structure-based drug design targeting membrane proteins.

-

Formulation of Poorly Soluble Drugs: Many promising active pharmaceutical ingredients (APIs) are abandoned due to poor water solubility. C8E5, with its O/W emulsifying properties (HLB ~12-13), is well-suited for formulating these APIs into various delivery systems:

-

Nanoemulsions: These are thermodynamically stable, transparent systems that can enhance the bioavailability of poorly soluble drugs. The HLB of the surfactant system must be precisely matched to the required HLB of the oil/drug phase to form stable droplets in the nanometer range.[7]

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of an oil, a surfactant like C8E5, and a co-surfactant that spontaneously form a fine O/W emulsion upon gentle agitation in an aqueous medium (such as the gastrointestinal tract). This in-situ emulsion formation significantly enhances drug dissolution and absorption.

-

-

Predicting Emulsion Stability: The stability of an emulsion is maximal when the HLB of the emulsifier matches the required HLB of the oil phase.[10][19][20] By knowing the HLB of C8E5, formulators can either select it for oils with a required HLB in the 12-13 range or blend it with other surfactants to precisely tune the final HLB of the emulsifier system to match any given oil phase.[5]

References

- Determination of HLB value by saponification method: A brief review. National Journal of Pharmaceutical Sciences.

- Basics of the HLB System. J R Hess Company, Inc.

- 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. [Source Name Not Available].

- Hydrophile-Lipophile Balance (HLB). Carboxyl / Alfa Chemistry.